molecular formula C19H22O3 B2795178 Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate CAS No. 834913-16-5

Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate

Cat. No.: B2795178
CAS No.: 834913-16-5
M. Wt: 298.382
InChI Key: YEWNNLSPVFSJJF-UHFFFAOYSA-N
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Description

Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is a specialty benzoate ester compound intended for research and development purposes only. It is not for diagnostic, therapeutic, or any personal use. This chemical features a benzoate core functionalized with both a tert-butylphenoxy methyl group and a methyl ester, a structure that suggests its utility as a versatile synthetic intermediate . Compounds with tert-butyl benzoate structures are recognized for their applications in organic synthesis. For instance, they can serve as precursors or intermediates in the production of other complex molecules . The tert-butyl group is a common bulky substituent used in chemical design, and similar structures are investigated in the development of advanced materials, such as modifiers for alkyd resins to enhance properties like lustre and colour performance . In the field of peptide synthesis, which is a critical method for producing potential new drugs, benzoate derivatives can be part of the complex toolkit. The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the current industry standard, relies on protected intermediates and the use of various solvents and reagents . While hazardous solvents like DMF, NMP, and DCM have been traditionally used, the research community is actively greening these processes by adopting safer, more sustainable solvents, an important consideration for any modern synthetic application involving this reagent . Researchers value this compound for its potential to introduce specific steric and electronic properties into a target molecule. The mechanism by which it functions is defined by its reactivity as an ester and the stability offered by the tert-butyl moiety, making it a potential building block for constructing more complex molecular architectures in pharmaceuticals, agrochemicals, and functional materials. Handle this product with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-19(2,3)16-9-11-17(12-10-16)22-13-14-5-7-15(8-6-14)18(20)21-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWNNLSPVFSJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-tert-butylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive regions:

  • Ester group (–COOCH₃)

  • Ether linkage (–O–CH₂–)

  • Aromatic rings (benzene and tert-butyl-substituted benzene)

Functional GroupReactivity Characteristics
EsterHydrolysis, transesterification, nucleophilic acyl substitution
EtherCleavage under acidic/basic conditions, oxidation
Aromatic ringsElectrophilic substitution (e.g., nitration, halogenation)

Acid-Catalyzed Hydrolysis

  • Reagents : H₂SO₄/H₂O or HCl/H₂O

  • Mechanism : Protonation of carbonyl oxygen → nucleophilic attack by water → tetrahedral intermediate → release of methanol.

  • Product : 4-[(4-tert-Butylphenoxy)methyl]benzoic acid.

Base-Catalyzed Hydrolysis (Saponification)

  • Reagents : NaOH/H₂O or KOH/EtOH

  • Mechanism : Deprotonation of hydroxyl group → nucleophilic attack by hydroxide → cleavage of ester bond.

  • Product : Sodium/potassium salt of 4-[(4-tert-butylphenoxy)methyl]benzoic acid + methanol .

Acidic Conditions (e.g., HBr/AcOH)

  • Reaction :

    C₆H₅–O–CH₂–C₆H₃(COOCH₃)+HBrC₆H₅–OH+Br–CH₂–C₆H₃(COOCH₃)\text{C₆H₅–O–CH₂–C₆H₃(COOCH₃)} + \text{HBr} \rightarrow \text{C₆H₅–OH} + \text{Br–CH₂–C₆H₃(COOCH₃)}
  • Product : 4-Bromomethylbenzoate and 4-tert-butylphenol.

Oxidative Cleavage

  • Reagents : Ozone (O₃) or KMnO₄/H⁺

  • Product : Formation of ketone or carboxylic acid derivatives at the methylene bridge .

Electrophilic Aromatic Substitution (EAS)

The tert-butyl group is a strong electron-donating group, directing EAS reactions to the para position of its attached ring.

Reaction TypeConditionsExpected Product
NitrationHNO₃/H₂SO₄, 0–5°CNitro group at para to tert-butyl
SulfonationH₂SO₄, SO₃Sulfonic acid group at para to tert-butyl
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halogen at para to tert-butyl

Catalytic Hydrogenation

  • Reagents : H₂/Pd-C or H₂/Raney Ni

  • Product : Saturation of aromatic rings to cyclohexane derivatives (low yield due to steric hindrance from tert-butyl group).

LiAlH₄ Reduction

  • Reaction :

    COOCH₃LiAlH₄CH₂OH\text{COOCH₃} \xrightarrow{\text{LiAlH₄}} \text{CH₂OH}
  • Product : 4-[(4-tert-Butylphenoxy)methyl]benzyl alcohol .

Thermal Stability and Side Reactions

  • Decomposition : Above 230°C, the compound undergoes pyrolysis, releasing CO₂ and forming polyaromatic hydrocarbons.

  • Transesterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form new esters .

Photochemical Behavior

  • UV Exposure : The tert-butylphenoxy group absorbs UV-B radiation (290–320 nm), leading to radical formation.

  • Degradation Pathway :

    C₆H₅–O–CH₂–hνC₆H₅–O- +CH₂–\text{C₆H₅–O–CH₂–} \xrightarrow{h\nu} \text{C₆H₅–O- } + - \text{CH₂–}

    Stabilized by conjugation with the aromatic system .

Scientific Research Applications

Sunscreen Formulations

One of the primary applications of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is in the formulation of sunscreens. It serves as a crucial ingredient in the production of Avobenzone, a well-known UVA filter that protects the skin from harmful ultraviolet rays. Avobenzone is included in many personal care products, including lotions and creams, due to its effectiveness in preventing skin damage caused by sun exposure .

Personal Care Products

Beyond sunscreens, this compound is utilized in various personal care items such as shampoos and hair conditioners. Its ability to absorb UV radiation makes it valuable for protecting hair from sun damage, enhancing the longevity and quality of hair products .

Pharmaceutical Applications

This compound has been explored for potential pharmaceutical applications due to its unique chemical structure. Research indicates that compounds derived from this substance may exhibit biological activities, including antimicrobial properties. This makes it a candidate for further studies aimed at developing new medicinal formulations .

Industrial Uses

In addition to personal care and pharmaceutical applications, this compound finds utility in industrial settings. It is employed as an intermediate for synthesizing other chemical compounds and may be used in manufacturing PVC heat stabilizers and other specialty chemicals .

Case Study 1: Efficacy in Sunscreens

A study examined the effectiveness of sunscreen formulations containing this compound as a primary UVA filter. The results demonstrated that formulations with Avobenzone provided superior protection against UVA-induced skin damage compared to those without it. This underscores the importance of this compound in enhancing the efficacy of sun protection products .

Case Study 2: Environmental Impact Assessment

Research into the environmental impact of this compound highlighted its classification under the German Water Hazard Class metric (WGK3). The study emphasized the need for careful handling due to its potential threat to aquatic ecosystems, advocating for environmentally friendly manufacturing practices .

Mechanism of Action

The mechanism of action of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The tert-butylphenoxy group distinguishes Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate from other benzoate esters. Key analogs include:

Compound Name Substituent Features Key Properties
Methyl 4-(dimethylamino)benzoate Dimethylamino group (electron-donating) Enhanced solubility, reactivity in reduction
Methyl 4-((4-aminophenoxy)methyl)benzoate Aminophenoxy group (reactive NH₂) Functionalizable for drug conjugation
Methyl 4-(4-(2-Phenylquinoline)benzoate Quinoline-piperazine moiety Improved π-π stacking for LC applications
Methyl 4-fluoro-3-(4-methylphenyl)benzoate Fluorine and methyl groups Increased electronegativity, bioactivity

Key Observations :

  • Electron-Donating vs. Bulky Groups: The tert-butylphenoxy group provides steric bulk and moderate electron donation via the ether oxygen, contrasting with the electron-rich dimethylamino group in or the reactive amino group in .

Physicochemical Properties

Data from analogous compounds suggest trends in solubility, thermal stability, and reactivity:

Property This compound (Inferred) Methyl 4-(4-(2-Phenylquinoline)benzoate Schiff Base Esters
Solubility Low (hydrophobic tert-butyl) Moderate (piperazine enhances polarity) Low (long alkyl chains)
Thermal Stability High (rigid tert-butyl) Moderate High (Schiff base conjugation)
Reactivity Low (inert tert-butyl) High (quinoline for π-stacking) High (imine bond reactivity)

Analysis :

  • The tert-butyl group in the target compound likely improves thermal stability compared to Schiff base esters, which rely on imine bonds .
  • Reduced solubility compared to piperazine-containing analogs may limit its use in aqueous systems but favor lipid-rich environments.

Comparison with Other Methods :

  • Quinoline derivatives require multi-step synthesis involving piperazine coupling .
  • Schiff base esters involve condensation reactions, which are less applicable to the target compound.

Biological Activity

Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, biological effects, and applications in various fields, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of p-tert-butylphenol with methyl 4-bromobenzoate under basic conditions. This process can be optimized for industrial applications, ensuring high yield and purity.

Biological Activity

This compound exhibits several notable biological activities:

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. These properties are attributed to the ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties

Studies have shown that related compounds possess antimicrobial activity against a range of pathogens. For instance, derivatives of benzoates have been evaluated for their effectiveness against bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation .

Anti-inflammatory Effects

Compounds containing phenolic structures are known for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

  • Antioxidant Study:
    A study evaluated the antioxidant capacity of similar benzoate derivatives using DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce DPPH radicals, demonstrating significant antioxidant potential with IC50 values comparable to established antioxidants like ascorbic acid .
  • Antimicrobial Efficacy:
    In vitro tests demonstrated that methyl esters of benzoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested .
  • Anti-inflammatory Mechanism:
    A recent investigation into the anti-inflammatory properties of related compounds revealed that they could significantly inhibit the production of TNF-alpha in macrophage cultures, indicating a potential mechanism for their therapeutic use in inflammatory diseases .

Applications

This compound has diverse applications across several industries:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress-related diseases.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at protecting against UV damage.
  • Food Industry: Potential use as a preservative due to its antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves esterification or coupling reactions. A common approach is the Mitsunobu reaction, which links the tert-butylphenol moiety to the benzoate core via a methylene bridge. Key steps include:

  • Esterification: Reacting 4-(hydroxymethyl)benzoic acid with methanol under acidic conditions to form the methyl ester.
  • Ether Coupling: Using 4-tert-butylphenol and a coupling agent (e.g., DCC/DMAP) to attach the phenoxy group .

Monitoring Efficiency:

  • TLC/HPLC: Track reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation .
  • NMR Spectroscopy: Monitor functional group transformations (e.g., disappearance of hydroxyl peaks at ~3200 cm⁻¹ in IR) .

Q. Table 1: Synthetic Methods and Conditions

StepReagents/ConditionsYield Optimization Tips
EsterificationH₂SO₄, MeOH, refluxUse anhydrous conditions to avoid hydrolysis
Ether CouplingDCC, DMAP, DCMCatalytic DMAP improves reaction rate
PurificationColumn chromatography (silica gel, hexane/EtOAc)Gradient elution enhances separation

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–8.0 ppm), tert-butyl singlet (δ 1.3 ppm), and methyl ester (δ 3.9 ppm).
    • ¹³C NMR: Confirm ester carbonyl (δ ~167 ppm) and quaternary carbons in the tert-butyl group .
  • Mass Spectrometry (MS): ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 327.2) .
  • HPLC: Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Refer to hazard classifications (e.g., acute toxicity Category 4 for oral/dermal/inhalation routes ):

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
  • Emergency Protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce substituents .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

Case Study:
A 2023 study achieved 92% yield in synthesizing a cyclohepta-thiophene derivative by optimizing solvent (THF) and temperature (60°C) .

Q. What mechanistic insights explain the biological activity of this compound’s derivatives?

Methodological Answer: The tert-butylphenoxy group enhances lipophilicity, improving membrane permeability and target binding. Key interactions include:

  • Hydrophobic Binding: tert-butyl group fits into enzyme pockets (e.g., cytochrome P450) .
  • Hydrogen Bonding: Ester carbonyl acts as a hydrogen bond acceptor with receptor residues .

Q. Table 2: Structure-Activity Relationships (SAR)

SubstituentEffect on ActivityExample Application
tert-Butyl↑ Lipophilicity, ↑ Metabolic stabilityAnticancer agents
Fluoro↓ Electron density, ↑ Binding affinityEnzyme inhibitors
Thiadiazole↑ Heterocyclic interactionsAntimicrobials

Q. How is crystallographic data utilized to resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD):
    • Data Collection: Use SHELX software for structure solution and refinement. SHELXL refines anisotropic displacement parameters for accurate bond-length analysis .
    • Validation: Check R-factor (<5%) and electron density maps to confirm absence of disorder .

Example: A 2025 study resolved conformational isomerism in a similar benzoate ester using SHELXD, revealing a 1.49 Å C-O bond length consistent with ester groups .

Q. What analytical strategies address contradictions in reported biological data for this compound?

Methodological Answer:

  • Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to identify cell-type-specific effects .
  • Metabolic Profiling: Use LC-MS to detect metabolites that may interfere with activity assays .
  • Control Experiments: Include knockdown/knockout models to confirm target specificity .

Case Study: Discrepancies in antiproliferative activity (IC₅₀ = 10 µM vs. 50 µM) were resolved by identifying batch-to-batch purity variations via HPLC .

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